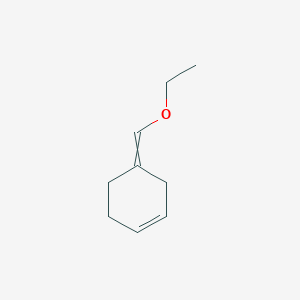
4-(Ethoxymethylidene)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethylidene)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclohexene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)cyclohex-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and ethyl vinyl ether under controlled conditions can yield the desired compound. The reaction typically requires a solvent such as xylene and is conducted at elevated temperatures to facilitate the formation of the cyclohexene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the partial hydrogenation of benzene followed by functional group modifications. The process can be optimized for large-scale production by using catalysts and continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexenes with various functional groups.
Scientific Research Applications
4-(Ethoxymethylidene)cyclohex-1-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylidene)cyclohex-1-ene involves its interaction with molecular targets through its functional groups. The ethoxymethylidene group can participate in electrophilic addition reactions, where it acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which provides a stable framework for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
Cyclohexanone: A cycloalkane with a ketone functional group.
Cyclohexanol: A cycloalkane with a hydroxyl group.
Uniqueness
4-(Ethoxymethylidene)cyclohex-1-ene is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other cycloalkenes. This functional group allows for specific interactions and transformations that are not possible with simpler cycloalkenes .
Properties
CAS No. |
80336-08-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(ethoxymethylidene)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h3-4,8H,2,5-7H2,1H3 |
InChI Key |
RYHUMDKYKKROMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)

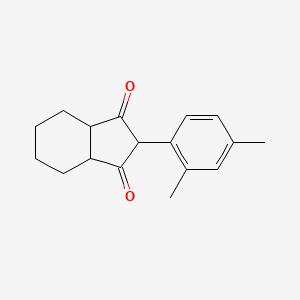
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
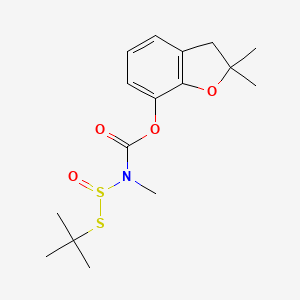
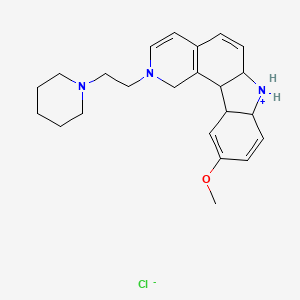
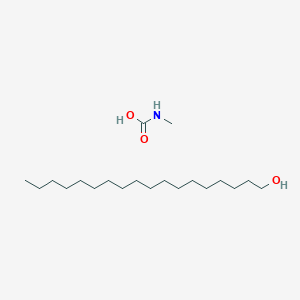


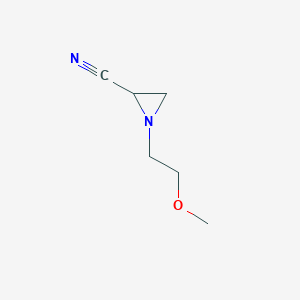
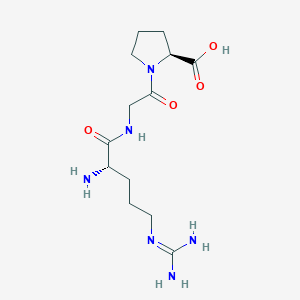
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
